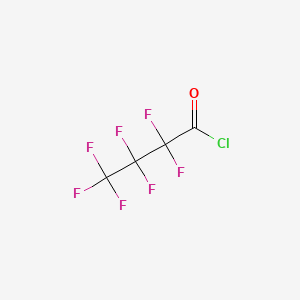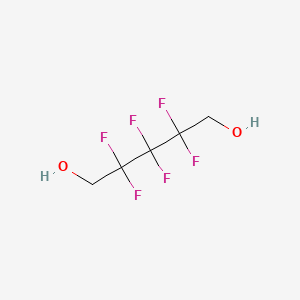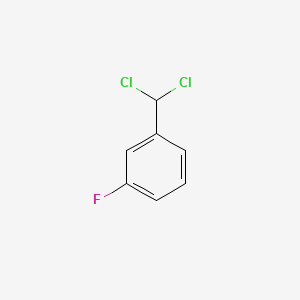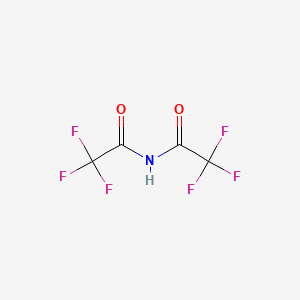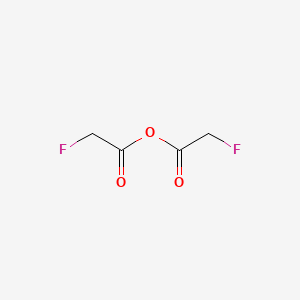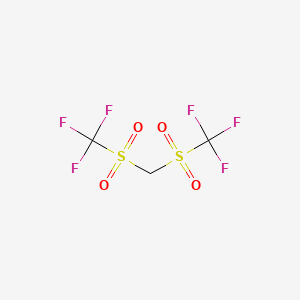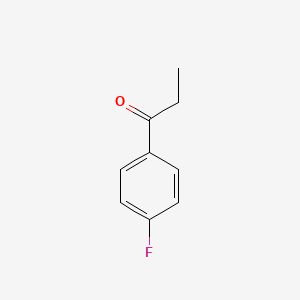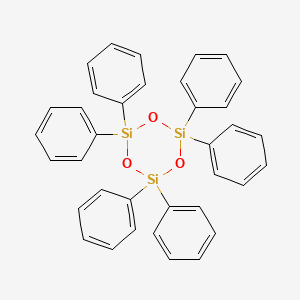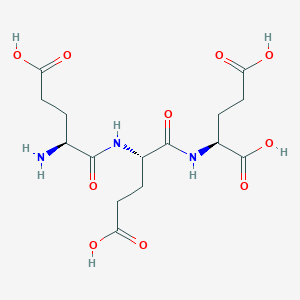
H-Glu-Glu-Glu-OH
Overview
Description
The compound H-Glu-Glu-Glu-OH is a tripeptide consisting of three glutamic acid residues. It is also known as gamma-glutamyl-glutamyl-glutamic acid. This compound is a part of the family of peptides and is characterized by its ability to form stable structures due to the presence of multiple carboxyl and amino groups.
Mechanism of Action
Target of Action
The primary target of the compound H-Glu-Glu-Glu-OH, also known as γ-Glu-Glu, is the N-methyl-D-aspartate (NMDA) receptors, particularly those containing the GluN2B subunit . NMDA receptors are a type of ionotropic glutamate receptor that play a crucial role in synaptic plasticity and memory function.
Mode of Action
This compound interacts with its targets by partially activating the NMDA receptors . This activation is dependent on the integrity of synaptic transmission, as it can be blocked by tetrodotoxin (TTX), a potent neurotoxin . The compound exhibits higher efficacy for NMDA receptors containing the GluN2B subunit .
Biochemical Pathways
This compound is involved in the glutathione (GSH) metabolism pathway . It can be a by-product of glutathione breakdown after γ-glutamyl transferase action . This compound can also potentiate the responses of glutamate on NMDA receptors .
Pharmacokinetics
It is known that the compound is a hydrophilic peptide , which suggests that it may have good water solubility. This could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The activation of NMDA receptors by this compound leads to excitatory effects on neurons . These effects could potentially influence various neuronal functions, given the role of NMDA receptors in synaptic plasticity and memory function.
Action Environment
The action of this compound is influenced by the GSH metabolism, as the compound can be a by-product of glutathione breakdown . Therefore, any factors that affect GSH metabolism, such as oxidative stress or the availability of precursor molecules, could potentially influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
H-Glu-Glu-Glu-OH plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to activate the N-methyl-D-aspartate (NMDA) receptors in neurons . This interaction is dependent on the integrity of synaptic transmission .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by activating neuronal NMDA receptors . This activation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It partially activates NMDA receptors and exhibits better efficacy for NMDA receptors containing the GluN2B subunit .
Metabolic Pathways
This compound is involved in metabolic pathways linked to glutathione (GSH) metabolism . It interacts with enzymes such as gamma-glutamyl transferase (γ-GT) or glutamate cysteine ligase (GCL), which are involved in GSH synthesis and degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Glu-Glu-Glu-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:
Coupling: The first glutamic acid residue is attached to the resin.
Deprotection: The protecting group on the amino terminus is removed.
Coupling: The next glutamic acid residue is added using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: Steps 2 and 3 are repeated until the desired tripeptide is formed.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of the peptide. Additionally, fermentation methods using genetically engineered microorganisms can be employed to produce the peptide in bulk.
Chemical Reactions Analysis
Types of Reactions
H-Glu-Glu-Glu-OH can undergo various chemical reactions, including:
Hydrolysis: In acidic or basic conditions, the peptide bonds can be hydrolyzed, breaking the tripeptide into individual glutamic acid residues.
Oxidation: The compound can be oxidized to form disulfide bonds if cysteine residues are present.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming derivatives of the original peptide.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used to hydrolyze the peptide bonds.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used for oxidation reactions.
Substitution: Various reagents such as acyl chlorides or anhydrides can be used for substitution reactions.
Major Products
Hydrolysis: Yields individual glutamic acid residues.
Oxidation: Forms disulfide-linked peptides if cysteine is present.
Substitution: Produces modified peptides with different functional groups.
Scientific Research Applications
H-Glu-Glu-Glu-OH has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and as a substrate for enzymes.
Medicine: Explored for its potential therapeutic effects, including antioxidant properties.
Industry: Utilized in the production of functional foods and supplements due to its health benefits.
Comparison with Similar Compounds
Similar Compounds
Gamma-glutamylglutamine (H-Glu-Gln-OH): A dipeptide with similar properties but different biological activities.
Gamma-glutamylcysteine (H-Glu-Cys-OH): Another related compound involved in glutathione synthesis.
Uniqueness
H-Glu-Glu-Glu-OH is unique due to its tripeptide structure, which allows for more complex interactions and stability compared to dipeptides. Its ability to participate in multiple types of chemical reactions and its role in various biological processes make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O10/c16-7(1-4-10(19)20)13(25)17-8(2-5-11(21)22)14(26)18-9(15(27)28)3-6-12(23)24/h7-9H,1-6,16H2,(H,17,25)(H,18,26)(H,19,20)(H,21,22)(H,23,24)(H,27,28)/t7-,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZMZDDKFCSKOT-CIUDSAMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30949110 | |
| Record name | N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-4-carboxy-1-hydroxybutylidene}glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30949110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26247-79-0 | |
| Record name | N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-4-carboxy-1-hydroxybutylidene}glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30949110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





